Heliotridine

Übersicht

Beschreibung

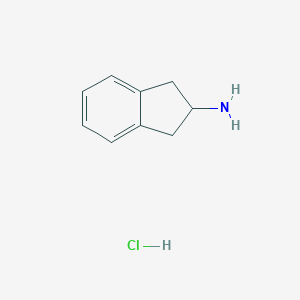

Heliotridine is a base structure found in certain pyrrolizidine alkaloids, which are a group of naturally occurring chemical compounds that can be found in various plant species. These alkaloids have been the subject of research due to their metabolic conversion in the liver and their potential toxic and medicinal properties .

Synthesis Analysis

The synthesis of heliotridine and its derivatives has been explored through various methods. One approach involves the conversion of proline-derived carbamates into π-allyltricarbonyliron lactam complexes, which are then exhaustively carbonylated to yield pivotal intermediates for further transformation into heliotridine . Another method utilizes free radical cyclizations with phenylthiolactams to produce pyrrolizidinones, which are key intermediates in the synthesis of heliotridine . Additionally, α-acylamino radical cyclizations using allenes and vinylsilanes as addends have been applied to synthesize heliotridine . A novel "crisscross annulation" method has also been reported for the synthesis of heliotridine nuclei . Furthermore, an efficient synthesis from retronecine involving nucleophilic displacement has been described, allowing for the synthesis of various pyrrolizidine alkaloids with heliotridine as a core structure .

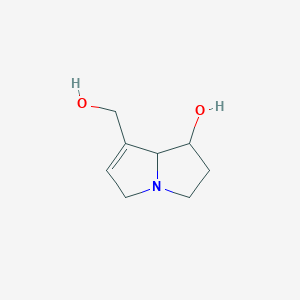

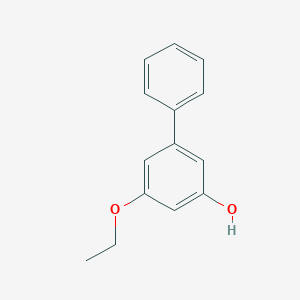

Molecular Structure Analysis

The molecular structure of heliotridine has been analyzed using various computational methods, including ab initio, semiempirical, and molecular mechanics approaches. These studies have provided insights into the structural stabilities of endo and exo conformations of heliotridine molecules, with the exo conformations showing greater stability. The ring planarity and the interactions between functional groups within the heliotridine molecule have been examined, revealing the importance of hydrogen bonding and other intramolecular forces in determining the molecule's geometry .

Chemical Reactions Analysis

Heliotridine-based pyrrolizidine alkaloids undergo metabolic conversion in the liver to form pyrrolic derivatives such as dehydroheliotridine. This metabolite has been shown to interact with DNA, forming complexes that are resistant to enzymatic degradation, which suggests potential mutagenic or toxic effects . The esterification reactions of heliotridine with various acids have been studied, revealing the influence of stereochemistry on antitumor activity and site selectivity in esterification processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of heliotridine and its derivatives are closely related to their molecular structure and the presence of functional groups. The metabolic conversion of heliotridine-based alkaloids to dehydroheliotridine involves the formation of water-soluble pyrrolic derivatives, indicating solubility properties that are significant for their biological activity and interaction with biomolecules . The interaction of dehydroheliotridine with DNA also highlights the compound's ability to form stable complexes under specific conditions, which may have implications for its physical properties such as solubility and stability .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Heliotridine has been studied for its antitumor activity. Specifically, angeloyl heliotridine (AH) demonstrated inhibitory effects on L1210, HepG2, and HCC cells. AH exposure decreased the growth of these cells and induced a significant increase in the G2 M phase of the cell cycle, indicating a blockage in this phase. This suggests a potential application of heliotridine or its derivatives in cancer treatment and the study of cell cycle regulation (Yue, 2003).

Synthesis Studies

Heliotridine has been the focus of synthesis studies aimed at understanding and improving its accessibility for further research and potential applications. A study reported a practical and selective synthesis of heliotridine, offering a foundational approach for its preparation for further experimental uses (Pisaneschi, Cordero, & Brandi, 2003). Another study provided a formal total synthesis of heliotridine, highlighting the stereogenic construction of the pyrrolizidine bridgehead stereochemistry, which is crucial for its structural complexity and potential bioactivity (Huang, Hong, Wu, & Tsai, 2004).

Phytochemical and Pharmacological Properties

Heliotridine is associated with a variety of phytochemicals and has shown diverse pharmacological activities. Heliotropium indicum L., a plant containing heliotridine, exhibits a range of activities including antioxidant, analgesic, antimicrobial, anticancer, and many others. This diversity suggests a potential for heliotridine and related compounds in various therapeutic applications, although clinical studies are needed to confirm these effects and establish safety (Sarkar et al., 2021).

Pyrrolizidine Alkaloids Synthesis and Diversity

Heliotridine is part of the pyrrolizidine alkaloids (PAs), and research has delved into the synthesis and diversification of these compounds. One study developed an expedient method for the synthesis of heliotridine, contributing to the understanding and accessibility of this compound for further research and potential applications (Breman et al., 2009). Another study explored the tissue distribution and core biosynthesis of PAs, including heliotridine, providing insights into their biosynthetic pathways and diversity, which is crucial for understanding their biological activities and potential therapeutic uses (Frölich, Ober, & Hartmann, 2007).

Zukünftige Richtungen

Pyrrolizidine alkaloids, including heliotridine, have been shown to induce cell death in human HepaRG cells in a structure-dependent manner . The proapoptotic effects were in line with the potency observed in cell viability studies . In vitro data point towards a strong structure–activity relationship whose effectiveness needs to be investigated in vivo and can then be the basis for a structure-associated risk assessment .

Eigenschaften

IUPAC Name |

(1S,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSJELVDQOXCHO-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC=C(C2C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC=C([C@@H]2[C@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317936 | |

| Record name | Heliotridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1X10+6 mg/L @ 25 °C /Estimated/ | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000015 [mmHg], 1.5X10-5 mm Hg @ 25 °C /Estimated/ | |

| Record name | Heliotridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Heliotridine | |

CAS RN |

520-63-8 | |

| Record name | Heliotridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heliotridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heliotridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELIOTRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP6A16MHFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58 °C | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)